molecular formula C11H17N3OS B3140603 4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine CAS No. 478031-34-4

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine

Cat. No.: B3140603
CAS No.: 478031-34-4
M. Wt: 239.34 g/mol
InChI Key: JMVIGGXUZQOWOD-UHFFFAOYSA-N
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Description

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine typically involves the formation of the pyrimidine ring followed by the introduction of the methylsulfanyl group and the morpholine ring. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with sodium methylthiolate to introduce the methylsulfanyl group. This intermediate is then reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The methylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol: Lacks the morpholine ring, featuring a hydroxyl group instead.

Uniqueness

4-(2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinyl)morpholine is unique due to the presence of both the methylsulfanyl group and the morpholine ring, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-[2-methyl-6-(methylsulfanylmethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-9-12-10(8-16-2)7-11(13-9)14-3-5-15-6-4-14/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGGXUZQOWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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